molecular formula C10H8F4O B8441913 alpha-Ethenyl-2-fluoro-3-(trifluoromethyl)benzenemethanol

alpha-Ethenyl-2-fluoro-3-(trifluoromethyl)benzenemethanol

Cat. No. B8441913
M. Wt: 220.16 g/mol
InChI Key: HBKPPBJTMBNVCT-UHFFFAOYSA-N
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Patent
US05489592

Procedure details

A solution of 360 g (2.194 mol) of 1-fluoro-2-trifluoromethylbenzene in 3.4 l of anhydrous THF is cooled to -70° C. under a nitrogen atmosphere. 1.508 l (2.412 mol) of a 1.6M solution of n-butyllithium in hexane are added dropwise over 70 minutes while maintaining the temperature below -67° C. and then the mixture is stirred for 30 minutes at -70° C. 154 ml (2.305 mol) of acrolein are then added dropwise over 30 min while maintaining the temperature below -60° C. The mixture is then stirred for 30 min at -70° C. The mixture is allowed to return to room temperature and is poured onto a mixture of 3.8 kg of ice and 300 ml of concentrated H2SO4.
Quantity
360 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
acrolein
Quantity
154 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
3.8 kg
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:11])([F:10])[F:9].C([Li])CCC.[CH:17]([CH:19]=[CH2:20])=[O:18].OS(O)(=O)=O>C1COCC1.CCCCCC>[CH:19]([CH:17]([C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([C:8]([F:9])([F:10])[F:11])[C:2]=1[F:1])[OH:18])=[CH2:20]

Inputs

Step One
Name
Quantity
360 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
3.4 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
acrolein
Quantity
154 mL
Type
reactant
Smiles
C(=O)C=C
Step Four
Name
ice
Quantity
3.8 kg
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes at -70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below -67° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below -60° C
STIRRING
Type
STIRRING
Details
The mixture is then stirred for 30 min at -70° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to return to room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(=C)C(O)C1=C(C(=CC=C1)C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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